REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]2[CH:10]=[CH:9][O:8][C:7]=12>CO>[O:8]1[C:7]2=[CH:2][N:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]2[CH2:10][CH2:9]1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo to a white solid
|
Type
|
DISSOLUTION
|
Details
|
The solid is dissolved in MeOH
|
Type
|
WASH
|
Details
|
The column is eluted with 50 mL MeOH
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC=2C1=CN=C(C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |